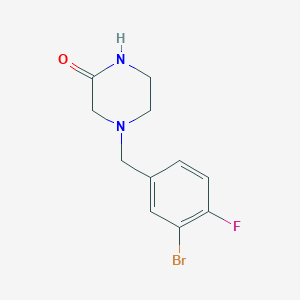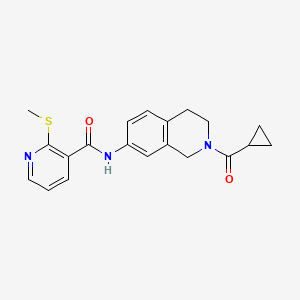![molecular formula C24H27N3O2 B2855573 1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile CAS No. 1788561-35-2](/img/structure/B2855573.png)
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these effects depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)-4-phenylmethanesulfonylpiperidine: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.
4-Methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide: This compound also contains a pyrrolidine ring but has different substituents, affecting its reactivity and applications.
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-22-11-14-27(17-22)21-9-7-19(8-10-21)23(28)26-15-12-24(18-25,13-16-26)20-5-3-2-4-6-20/h2-10,22H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXLQPKISBPJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)
![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2855492.png)
![2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide](/img/structure/B2855494.png)
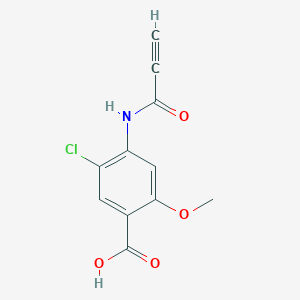
![N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2855498.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide](/img/structure/B2855499.png)
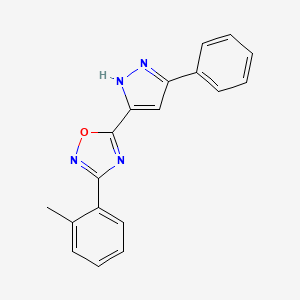
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)
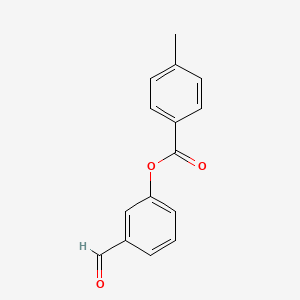
![2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855509.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2855510.png)
